molecular formula C6H14ClNOS B6609689 (1,4-thiazepan-6-yl)methanol hydrochloride CAS No. 2866353-88-8

(1,4-thiazepan-6-yl)methanol hydrochloride

Cat. No. B6609689
CAS RN: 2866353-88-8
M. Wt: 183.70 g/mol
InChI Key: RBSXSYCCMWJNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,4-Thiazepan-6-yl)methanol hydrochloride, also known as 4-thiazolylmethyl-1H-imidazole hydrochloride, is a widely used organic compound in the scientific research and laboratory fields. It is a white solid, highly soluble in water, and has a molecular weight of 210.7 g/mol. The compound is widely used as a reagent in organic synthesis, and is also used in a variety of scientific research applications. Its mechanism of action and biochemical and physiological effects are of particular interest in the scientific community.

Scientific Research Applications

(1,4-Thiazepan-6-yl)methanol hydrochloride has a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as 1,3-diaryl-(1,4-thiazepan-6-yl)methanol hydrochlorideethyl-1H-imidazoles, (1,4-thiazepan-6-yl)methanol hydrochlorideethyl-1H-imidazole-2-carboxamides, and (1,4-thiazepan-6-yl)methanol hydrochlorideethyl-1H-imidazole-2-carboxylates. It has also been used in the synthesis of a variety of drugs, such as the anticonvulsant drug vigabatrin and the anti-inflammatory drug diclofenac. It has also been used in the synthesis of a variety of other compounds, such as imidazole-based compounds, thiazolopyrimidine derivatives, and thiazolopyrimidine-based inhibitors.

Mechanism of Action

The mechanism of action of (1,4-thiazepan-6-yl)methanol hydrochloride is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting COX-2, (1,4-thiazepan-6-yl)methanol hydrochloride has the potential to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1,4-thiazepan-6-yl)methanol hydrochloride are not well understood. However, it is believed that the compound has anti-inflammatory and analgesic properties. In addition, it has been shown to have potential anti-cancer activity, as well as anti-bacterial and anti-fungal activity.

Advantages and Limitations for Lab Experiments

The advantages of using (1,4-thiazepan-6-yl)methanol hydrochloride in laboratory experiments include its low cost, high solubility in water, and its wide range of applications in organic synthesis. However, there are some limitations to using this compound in laboratory experiments. For example, it is highly flammable and should be handled with care. In addition, the compound is toxic and should be handled with proper safety precautions.

Future Directions

The potential future directions for research involving (1,4-thiazepan-6-yl)methanol hydrochloride include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research could be conducted into its potential as an inhibitor of other enzymes, such as cyclooxygenase-1 (COX-1) and lipoxygenase (LOX). Furthermore, research could be conducted into the potential of using (1,4-thiazepan-6-yl)methanol hydrochloride in the synthesis of other compounds, such as thiazolopyrimidine derivatives and thiazolopyrimidine-based inhibitors. Finally, research could be conducted into the potential of using (1,4-thiazepan-6-yl)methanol hydrochloride in the synthesis of drugs, such as anticonvulsants, anti-inflammatories, and anti-cancer drugs.

Synthesis Methods

The synthesis of (1,4-thiazepan-6-yl)methanol hydrochloride is a multi-step process. The first step involves the reaction of 1-chloro-4-methoxybenzene with 3-methylthio-1-propanol in the presence of sodium ethoxide and acetic acid to form (1,4-thiazepan-6-yl)methanol hydrochlorideethyl-1H-imidazole. The second step involves the hydrochloride salt formation of the (1,4-thiazepan-6-yl)methanol hydrochlorideethyl-1H-imidazole, which is accomplished by reacting the base with hydrochloric acid.

properties

IUPAC Name

1,4-thiazepan-6-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS.ClH/c8-4-6-3-7-1-2-9-5-6;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSXSYCCMWJNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CN1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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